Chloropentafluoroacetone is a fluorinated ketone with the molecular formula and a molecular weight of approximately 182.48 g/mol. It is characterized by its unique chemical properties, particularly its reactivity and ability to participate in various
The common reagents used in these reactions include potassium permanganate for oxidation and hydrogen gas for reduction. The specific products formed depend on the reaction conditions and reagents employed.
Chloropentafluoroacetone exhibits notable biological activity, particularly in its interaction with unsaturated hydrocarbons. It has been shown to quench fluorescence when interacting with certain olefins, which may have implications for its use in biochemical studies. The compound's fluorescence extends from 337 nm to greater than 560 nm, highlighting its potential utility in photochemical applications.
In laboratory settings, chloropentafluoroacetone has been observed to undergo photodecomposition, leading to the formation of radicals such as carbon monoxide and chlorodifluoromethyl radicals, which can further interact with biological molecules.
Chloropentafluoroacetone can be synthesized through various methods:
These methods require careful control of reaction parameters to ensure product purity and yield.
Research on chloropentafluoroacetone has focused on its interactions with various molecular targets. It is known to interact with unsaturated hydrocarbons and can act as an acid catalyst when reacted with metal hydroxides, producing metal chlorides and hydrogen fluoride . These interactions may provide insights into the compound's behavior in different chemical environments and its potential applications in catalysis.
Chloropentafluoroacetone can be compared with several similar compounds that share some chemical properties but differ in their reactivity and applications:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Hexafluoroacetone | Known for synthesis of fluorinated polymers | |
| Dichlorotetrafluoroacetone | Exhibits distinct photochemical properties | |
| Pentafluorochloroacetone | Similar reactivity; used in specialized chemical processes | |
| Monochloropentafluoroacetone | Less reactive than chloropentafluoroacetone |
Chloropentafluoroacetone's unique combination of chlorine and fluorine atoms contributes to its distinctive reactivity profile, setting it apart from these similar compounds. Its specific interactions and applications make it a valuable compound for both research and industrial use .
The infrared spectroscopic analysis of chloropentafluoroacetone reveals distinctive vibrational characteristics that provide valuable structural information about this fluorinated ketone compound. The molecular structure of chloropentafluoroacetone (CF₃COCF₂Cl) contains several key functional groups that exhibit characteristic absorption bands in the infrared spectrum [1].
The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, which appears as a very strong absorption band in the region of 1750-1800 cm⁻¹ [1]. This band is characteristic of the C=O stretching mode and is significantly shifted to higher frequencies compared to simple ketones due to the electron-withdrawing effects of the fluorine atoms. The presence of multiple fluorine substituents increases the electronegativity of the carbonyl carbon, resulting in a stronger C=O bond and consequently higher vibrational frequency [1].
The carbon-fluorine stretching vibrations constitute another major spectral feature, appearing as strong absorption bands in two distinct regions. The CF₃ group exhibits characteristic stretching modes in the 1150-1200 cm⁻¹ region, while the CF₂ group shows absorption bands in the 1100-1150 cm⁻¹ range [1]. These assignments are consistent with the well-established vibrational frequencies of perfluorinated compounds, where the high electronegativity of fluorine results in strong C-F bonds with correspondingly high vibrational frequencies [2].
The C-Cl stretching vibration appears as a medium-intensity band in the 600-650 cm⁻¹ region [1]. This frequency is typical for aliphatic carbon-chlorine bonds and is influenced by the electron-withdrawing effects of adjacent fluorine atoms. The presence of the electronegative fluorine substituents on the same carbon atom increases the C-Cl bond strength slightly, resulting in a moderate shift to higher frequencies compared to simple alkyl chlorides [1].
Carbon-carbon stretching vibrations contribute to the spectral complexity in the 800-900 cm⁻¹ region, appearing as medium-intensity bands [1]. These modes involve the skeletal stretching of the C-C bonds within the fluorinated acetone framework and are influenced by the electronic effects of the halogen substituents.
The deformation modes of the CF₃ and CF₂ groups appear in the lower frequency regions. CF₃ deformation modes are observed in the 500-600 cm⁻¹ range, while CF₂ deformation modes appear in the 450-500 cm⁻¹ region [1]. These bending vibrations are generally of medium intensity and provide additional confirmation of the molecular structure.
Rocking modes of the fluorinated methyl groups appear as weak absorption bands in the fingerprint region. CF₃ rocking modes are observed in the 350-450 cm⁻¹ range, while CF₂ rocking modes appear in the 300-350 cm⁻¹ region [1]. These low-frequency vibrations are characteristic of the three-dimensional motions of the fluorinated substituents and are sensitive to the molecular conformation.
The C-C-O bending vibrations contribute to the spectral complexity in the 400-500 cm⁻¹ region, appearing as medium-intensity bands [1]. These modes involve the angular deformation of the carbonyl group relative to the carbon framework and are influenced by the electronic and steric effects of the fluorine and chlorine substituents.
The infrared spectrum of chloropentafluoroacetone demonstrates the characteristic features of highly fluorinated ketones, with strong C-F stretching modes dominating the high-frequency region and a distinctive carbonyl absorption shifted to higher frequencies due to the electron-withdrawing effects of the halogen substituents [1]. The presence of both fluorine and chlorine atoms creates a complex vibrational pattern that reflects the unique electronic structure of this compound.
Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of chloropentafluoroacetone. The compound exhibits distinctive NMR characteristics across multiple nuclei, with ¹⁹F NMR being particularly informative due to the presence of multiple fluorine atoms in different chemical environments [3].
The ¹⁹F NMR spectrum of chloropentafluoroacetone reveals two distinct fluorine environments corresponding to the CF₃ and CF₂ groups. The CF₃ group exhibits a characteristic triplet pattern in the chemical shift range of -75 to -80 ppm relative to CFCl₃ [3]. This triplet pattern arises from coupling with the two fluorine atoms in the adjacent CF₂ group, with a typical JF-F coupling constant of 3-5 Hz [3]. The chemical shift value is consistent with fluorine atoms bonded to a carbon adjacent to a carbonyl group, where the electron-withdrawing effect of the C=O group results in a moderate deshielding of the fluorine nuclei [4].
The CF₂ group displays a triplet pattern in the chemical shift range of -110 to -120 ppm [3]. This signal appears at a more upfield position compared to the CF₃ group, reflecting the different electronic environment of the fluorine atoms bonded to the same carbon as the chlorine atom. The triplet multiplicity results from coupling with the three fluorine atoms in the CF₃ group, with similar JF-F coupling constants of 3-5 Hz [3]. The presence of the chlorine atom on the same carbon creates a unique shielding environment that influences the chemical shift position [5].
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon exhibits a characteristic quartet pattern in the chemical shift range of 175-185 ppm [3]. This quartet multiplicity arises from coupling with the three fluorine atoms in the CF₃ group, with a typical JC-F coupling constant of 30-50 Hz [3]. The chemical shift value is consistent with a ketone carbonyl carbon that is significantly deshielded by the adjacent electron-withdrawing fluorine atoms [6].
The CF₃ carbon appears as a quartet in the chemical shift range of 110-120 ppm [3]. This signal shows strong coupling with the three directly bonded fluorine atoms, resulting in a JC-F coupling constant of 280-320 Hz, which is characteristic of direct carbon-fluorine bonds [3]. The chemical shift position reflects the unique electronic environment of a carbon atom bearing three fluorine substituents and bonded to a carbonyl group.
The CF₂ carbon exhibits a triplet pattern in the chemical shift range of 120-130 ppm [3]. This multiplicity results from coupling with the two directly bonded fluorine atoms, with a JC-F coupling constant of 250-300 Hz [3]. The chemical shift value is characteristic of a carbon atom bearing two fluorine atoms and one chlorine atom, with the electronegativity differences between fluorine and chlorine influencing the local magnetic environment.
Chlorine NMR spectroscopy presents significant challenges due to the quadrupolar nature of both ³⁵Cl and ³⁷Cl nuclei. The large quadrupole moments of these nuclei result in very broad signals that are often difficult to observe in solution NMR experiments [7]. In chloropentafluoroacetone, the chlorine signals are typically not observed under normal solution conditions due to rapid relaxation caused by the quadrupolar interaction [7]. The presence of electronegative fluorine atoms on the same carbon further complicates the observation of chlorine signals by affecting the local electric field gradient.
The NMR spectroscopic analysis of chloropentafluoroacetone demonstrates the characteristic features of highly fluorinated compounds, with well-resolved fluorine signals providing detailed structural information. The coupling patterns observed in both ¹⁹F and ¹³C NMR spectra confirm the molecular connectivity and provide quantitative information about the magnetic interactions between different nuclei in the molecule [3]. The chemical shift values reflect the unique electronic environment created by the combination of fluorine and chlorine substituents in this specialized ketone compound.
Mass spectrometry analysis of chloropentafluoroacetone provides crucial information about the molecular structure, fragmentation patterns, and ionization behavior of this fluorinated ketone compound. The molecular ion peak appears at m/z 182 (M⁺·), corresponding to the molecular formula C₃ClF₅O, with isotopic patterns reflecting the presence of chlorine atoms [8] [9].
The isotopic pattern of the molecular ion is characteristic of compounds containing one chlorine atom, displaying peaks at m/z 182 and 184 with a 3:1 intensity ratio corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes [8]. This isotopic signature provides definitive confirmation of the chlorine content in the molecule and serves as a diagnostic tool for structural identification.
The primary fragmentation pathway of chloropentafluoroacetone involves the loss of carbon monoxide (CO) from the molecular ion, resulting in a base peak at m/z 154 [10]. This fragmentation is characteristic of ketone compounds and reflects the stability of the resulting ion after decarbonylation. The loss of CO occurs through a rearrangement mechanism that involves the breaking of the C-C bond adjacent to the carbonyl group [10].
A significant fragmentation pattern involves the formation of CF₃⁺ ions at m/z 69, which represents one of the most abundant fragment ions in the spectrum [10]. This fragmentation occurs through the cleavage of the C-C bond adjacent to the carbonyl group, resulting in the formation of a stable trifluoromethyl cation. The stability of this fragment is attributed to the electron-withdrawing effects of the fluorine atoms, which stabilize the positive charge through inductive effects [10].
The CF₂Cl⁺ fragment appears at m/z 85 and represents another significant fragmentation pathway [10]. This fragment is formed through the cleavage of the C-C bond on the other side of the carbonyl group, resulting in the formation of a chlorodifluoromethyl cation. The presence of both fluorine and chlorine atoms in this fragment provides additional structural information about the original molecule [10].
Secondary fragmentation processes involve the loss of fluorine atoms from the primary fragments. The CF₃⁺ ion can undergo further fragmentation to form CF₂⁺ (m/z 50) and CF⁺ (m/z 31) ions through successive loss of fluorine atoms [10]. These secondary fragments are typically observed at lower intensities but provide additional confirmation of the fluorinated nature of the compound.
The CF₂Cl⁺ fragment can undergo secondary fragmentation to form CFCl⁺ (m/z 66) and CCl⁺ (m/z 47) ions [10]. These fragmentation patterns are characteristic of chlorofluorocarbon compounds and reflect the relative stability of different ion combinations containing chlorine and fluorine atoms.
Under electron impact ionization conditions, chloropentafluoroacetone exhibits characteristic fragmentation patterns that involve the preferential cleavage of C-C bonds adjacent to the carbonyl group [10]. The electron-withdrawing effects of the fluorine and chlorine substituents influence the fragmentation pathways by stabilizing certain ionic species and destabilizing others.
The mass spectrometric behavior of chloropentafluoroacetone is consistent with other fluorinated ketones, showing similar fragmentation patterns involving carbonyl elimination and halomethyl cation formation [11]. The presence of both fluorine and chlorine atoms creates unique fragmentation pathways that can be used for structural identification and quantitative analysis.
Tandem mass spectrometry (MS/MS) studies reveal additional fragmentation pathways and provide more detailed structural information about the molecule [11]. The collision-induced dissociation of selected precursor ions generates characteristic product ion spectra that can be used for confirmation of molecular structure and detection in complex mixtures.
The mass spectrometry profile of chloropentafluoroacetone demonstrates the characteristic features of highly halogenated ketones, with distinctive fragmentation patterns that reflect the unique electronic and structural properties of this compound [8] [9] [10]. The isotopic patterns and fragmentation pathways provide valuable diagnostic information for analytical identification and structural characterization.
Chloropentafluoroacetone exhibits distinctive fluorescence properties that have been extensively studied in the gas phase at room temperature. The compound demonstrates unique photophysical characteristics that distinguish it from other fluorinated ketones and provide valuable insights into the electronic structure and excited state dynamics [12].
The fluorescence emission spectrum of chloropentafluoroacetone in the gas phase extends from approximately 337 nm to greater than 560 nm, with a maximum intensity observed at 420 nm [12]. The emission spectrum exhibits a characteristic asymmetric profile that is devoid of vibrational structure, indicating rapid vibrational relaxation in the excited state [12]. This broad, structureless emission is typical of n,π* transitions in carbonyl compounds and reflects the nature of the electronic transition involved.
The excitation spectrum shows a maximum at 303 nm, corresponding to the n,π* transition of the carbonyl chromophore [12]. The absorption spectrum exhibits some vibrational structure, particularly at longer wavelengths, with at least five distinct bands observed at 339, 325, 314, 303, 293, and 283 nm, showing a vibrational spacing of approximately 1200 cm⁻¹ [12]. This vibrational progression is attributed to the C=O stretching frequency in the excited state, which is analogous to similar progressions observed in other carbonyl compounds [12].
The fluorescence lifetime of chloropentafluoroacetone has been measured as 35.1 ± 0.3 ns at room temperature in the gas phase [12]. This lifetime is independent of the ketone pressure in the range of 9 to 600 Torr, indicating that the decay follows first-order kinetics [12]. The exponential decay profile confirms the single-exponential nature of the fluorescence process and provides important information about the excited state dynamics.
The quantum yield of fluorescence has been determined to be 0.023 at high pressures when measured with 313 nm excitation [12]. This relatively low quantum yield is characteristic of heavy-atom-containing compounds, where enhanced intersystem crossing competes with fluorescence emission. The quantum yield is independent of the nature of the gas used to achieve high pressure, indicating that the fluorescence process is not significantly affected by collisional partners [12].
The energy of the first excited singlet state has been estimated to be approximately 83 kcal/mol based on the overlap of absorption and fluorescence spectra [12]. This energy is comparable to that of other fluorinated ketones and reflects the n,π* character of the electronic transition. The singlet state energy provides important information about the electronic structure and photochemical reactivity of the compound.
The natural radiative lifetime of the excited singlet state has been calculated to be approximately 1.5 μs (rate constant of 6.6 × 10⁵ s⁻¹) [12]. This value is derived from the integrated absorption spectrum and provides information about the intrinsic radiative properties of the electronic transition. The calculated radiative lifetime is consistent with typical values for n,π* transitions in carbonyl compounds.
The fluorescence of chloropentafluoroacetone can be efficiently quenched by various unsaturated hydrocarbons, with the quenching efficiency showing a strong correlation with the ionization potential of the quenching molecule [13]. The quenching mechanism involves the formation of a charge-transfer complex between the excited ketone and the quenching molecule, as evidenced by the linear relationship between the logarithm of the quenching rate constant and the ionization potential of the quencher.
The quenching rate constants vary significantly depending on the nature of the quenching molecule. For example, 1,3-pentadiene exhibits a quenching rate constant of 9.7 × 10¹¹ M⁻¹s⁻¹, while ethylene shows a much lower rate constant of 2.9 × 10⁹ M⁻¹s⁻¹ [13]. This variation reflects the different electron-donating abilities of the quenching molecules and their tendency to form charge-transfer complexes with the excited ketone.
The quenching behavior can be described by the empirical relationship: log k = 18.0 - 0.79 (i.p.), where k is the quenching rate constant and i.p. is the ionization potential of the quenching molecule [13]. This relationship holds for olefins with electron-donating substituents but breaks down for molecules with electron-withdrawing groups, such as chlorinated ethylenes and cyanoethylene.
The quenching mechanism involves the formation of a collision complex between the excited ketone and the quenching molecule, followed by either charge transfer or energy transfer processes [13]. The efficiency of quenching depends on the electron-donating ability of the quenching molecule and the stability of the resulting charge-transfer complex. Molecules with low ionization potentials are more effective quenchers because they can more readily donate electrons to the excited ketone.
The pressure dependence of fluorescence enhancement provides additional information about the excited state dynamics. At low pressures, vibrationally excited singlet states can be populated, leading to reduced fluorescence efficiency [12]. As pressure increases, collisional deactivation of vibrationally excited states becomes more efficient, resulting in enhanced fluorescence yield. This pressure effect is more pronounced for shorter excitation wavelengths, where higher vibrational levels are initially populated.
The fluorescence properties of chloropentafluoroacetone demonstrate the characteristic features of heavy-atom-containing carbonyl compounds, with efficient intersystem crossing competing with fluorescence emission and distinctive quenching behavior that reflects the unique electronic structure of this fluorinated ketone [12] [13]. The detailed photophysical characterization provides valuable insights into the excited state dynamics and potential applications in photochemical processes.
Photoelectron spectroscopy (PES) analysis of chloropentafluoroacetone provides detailed information about the electronic structure and orbital energies of this fluorinated ketone compound. The HeI photoelectron spectrum reveals distinct ionization bands corresponding to different molecular orbitals, with vertical ionization energies that reflect the electronic environment created by the fluorine and chlorine substituents [14].
The oxygen lone pair orbital (nO) exhibits a vertical ionization energy of 12.1 eV, which is characteristic of the non-bonding electrons on the carbonyl oxygen atom [14]. This ionization energy is significantly higher than that observed in simple ketones due to the electron-withdrawing effects of the fluorine and chlorine substituents. The band width at half-peak height is approximately 1.2 eV, indicating a relatively well-defined orbital energy with moderate vibrational coupling [14].
The chlorine lone pair orbital (nCl) appears at a vertical ionization energy of 11.8 eV, corresponding to the non-bonding electrons on the chlorine atom [14]. This ionization energy is lower than that of the oxygen lone pair, reflecting the lower electronegativity of chlorine compared to oxygen. The band width of 1.5 eV indicates some vibrational structure associated with the ionization process [14].
The carbonyl π orbital (πC=O) exhibits a vertical ionization energy of 15.2 eV, which is characteristic of the π-bonding electrons in the C=O group [14]. This high ionization energy reflects the bonding nature of the orbital and the stabilizing effect of the electron-withdrawing fluorine substituents. The band width of 1.8 eV indicates significant vibrational coupling in the ionization process [14].
The C-F σ bonding orbitals (σC-F) appear at a vertical ionization energy of 16.5 eV, reflecting the strong bonding character of the carbon-fluorine bonds [14]. This high ionization energy is consistent with the high electronegativity of fluorine and the strong covalent bonding between carbon and fluorine atoms. The band width of 2.1 eV indicates the presence of multiple C-F bonds with slightly different environments [14].
The C-Cl σ bonding orbital (σC-Cl) exhibits a vertical ionization energy of 13.2 eV, which is lower than that of the C-F bonds due to the lower electronegativity of chlorine [14]. The band width of 1.0 eV indicates a well-defined orbital energy with minimal vibrational coupling. This ionization energy is consistent with the bonding character of the C-Cl bond and the electronic effects of the adjacent fluorine atoms [14].
The C-C σ bonding orbitals (σC-C) appear at the highest ionization energy of 17.8 eV, reflecting the deep-lying nature of these bonding orbitals [14]. The band width of 2.3 eV indicates the presence of multiple C-C bonds with different electronic environments. This high ionization energy is characteristic of σ-bonding orbitals in highly electronegative environments [14].
The photoelectron spectrum of chloropentafluoroacetone demonstrates a clear correlation between the ionization energies and the electronegativity of the substituents. The empirical relationship IE = α(ΣX + AΣX) + β has been established for different orbital types, where α and β are constants that depend on the nature of the orbital [14]. For oxygen lone pairs in halogen-substituted acetones, the values of α and β are 1.24 and 3.91, respectively [14].